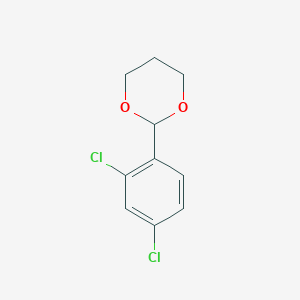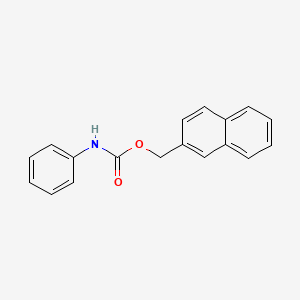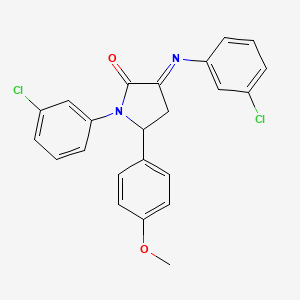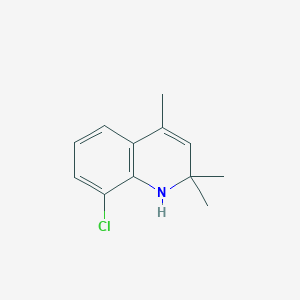
8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 8-chloro-1,2-dihydro-2,2,4-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. This compound is significant due to its versatile applications in various fields, including industrial and synthetic organic chemistry .
Métodos De Preparación
The synthesis of quinoline derivatives, including 8-chloro-1,2-dihydro-2,2,4-trimethylquinoline, can be achieved through several methods. Classical synthesis protocols such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach methods are commonly used . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . Industrial production methods typically focus on optimizing yield and minimizing environmental impact.
Análisis De Reacciones Químicas
Quinoline, 8-chloro-1,2-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . For example, it can react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various drugs and bioactive molecules . In biology and medicine, it has been studied for its potential pharmacological activities, including anticancer, antimicrobial, and antiviral properties . In industry, it is used as an antioxidant in rubber and latex products .
Mecanismo De Acción
The mechanism of action of quinoline, 8-chloro-1,2-dihydro-2,2,4-trimethyl- involves its interaction with various molecular targets and pathways. It can form salts with acids and participate in both electrophilic and nucleophilic substitution reactions . The specific molecular targets and pathways depend on the context of its use, such as its role in drug development or industrial applications.
Comparación Con Compuestos Similares
Quinoline, 8-chloro-1,2-dihydro-2,2,4-trimethyl- can be compared with other quinoline derivatives, such as 4-hydroxy-2-quinolones and 2-chloroquinoline-3-carbaldehyde . These compounds share similar structural features but differ in their specific functional groups and resulting properties. For example, 4-hydroxy-2-quinolones are known for their pharmaceutical applications, while 2-chloroquinoline-3-carbaldehyde is used in various synthetic reactions .
Propiedades
Número CAS |
7087-80-1 |
|---|---|
Fórmula molecular |
C12H14ClN |
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
8-chloro-2,2,4-trimethyl-1H-quinoline |
InChI |
InChI=1S/C12H14ClN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-7,14H,1-3H3 |
Clave InChI |
OMWKZDJMMWLMNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC2=C1C=CC=C2Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


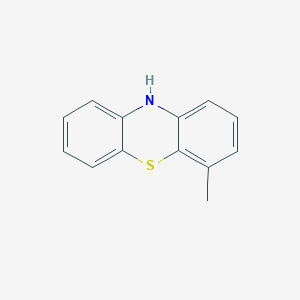
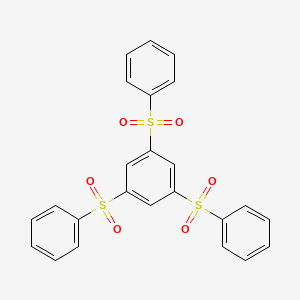
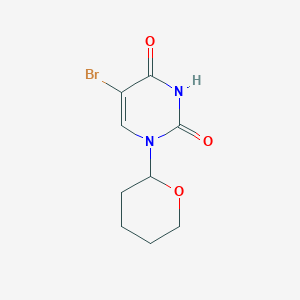
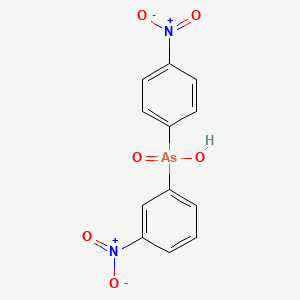

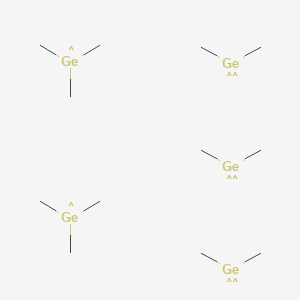

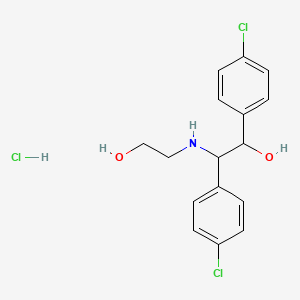
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)
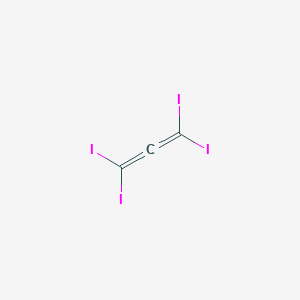
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
